5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents is common to maintain cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzamides .
Scientific Research Applications
5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-4’-ethoxydiphenylmethane: Used as an intermediate in the synthesis of pharmaceuticals.
5-bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine: Known for its use in agricultural applications as a pesticide
Uniqueness
5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various scientific fields .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClFN2O2/c21-14-5-6-17(22)16(11-14)19(26)24-12-13-7-9-25(10-8-13)20(27)15-3-1-2-4-18(15)23/h1-6,11,13H,7-10,12H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRLSLCIFXKDSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Br)Cl)C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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